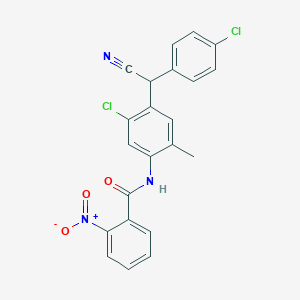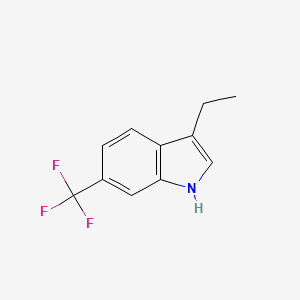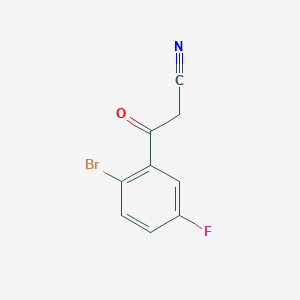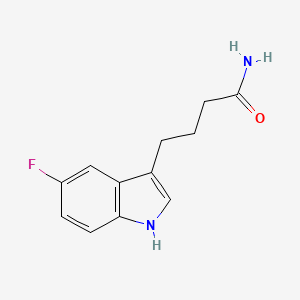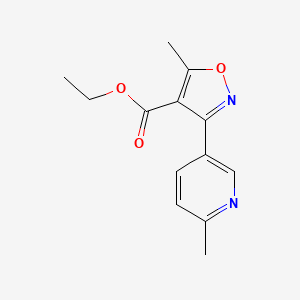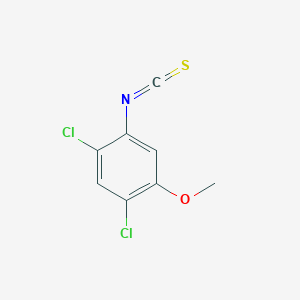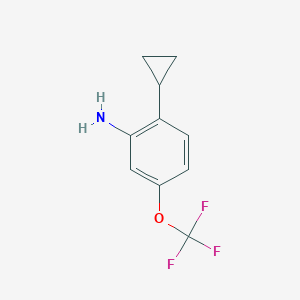![molecular formula C12H14N4O2 B13695950 Ethyl 1-(Cyclopropylmethyl)pyrazolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B13695950.png)
Ethyl 1-(Cyclopropylmethyl)pyrazolo[3,4-d]pyrimidine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD33548991 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MFCD33548991 involves several steps, starting with the preparation of the core structure. The reaction conditions often involve the use of methanesulfonate as a reagent, which helps in the formation of a stable crystal form .
Industrial Production Methods
Industrial production of MFCD33548991 is designed to be efficient and scalable. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and quality. The preparation method is simple and easy to implement, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
MFCD33548991 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions
Common reagents used in the reactions involving MFCD33548991 include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions vary depending on the desired outcome, with temperature, pressure, and solvent choice playing crucial roles.
Major Products Formed
The major products formed from the reactions of MFCD33548991 depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s reactivity and stability.
Aplicaciones Científicas De Investigación
MFCD33548991 has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s stability and reactivity make it suitable for use in biological assays and as a probe for studying cellular processes.
Medicine: MFCD33548991 is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: The compound is used in the production of various industrial chemicals and materials, owing to its robust chemical properties
Mecanismo De Acción
The mechanism of action of MFCD33548991 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, altering their activity and leading to various biological outcomes. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
MFCD33548991 can be compared with other compounds that have similar structures or functional groups. Some of the similar compounds include:
- Triazolo ring compounds
- Methanesulfonate derivatives
Uniqueness
What sets MFCD33548991 apart from similar compounds is its unique combination of stability, reactivity, and versatility. These properties make it a valuable compound for a wide range of applications, from basic research to industrial production .
Propiedades
Fórmula molecular |
C12H14N4O2 |
|---|---|
Peso molecular |
246.27 g/mol |
Nombre IUPAC |
ethyl 1-(cyclopropylmethyl)pyrazolo[3,4-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C12H14N4O2/c1-2-18-12(17)10-13-5-9-6-14-16(11(9)15-10)7-8-3-4-8/h5-6,8H,2-4,7H2,1H3 |
Clave InChI |
XJHMCLSVTVDIOA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NC=C2C=NN(C2=N1)CC3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


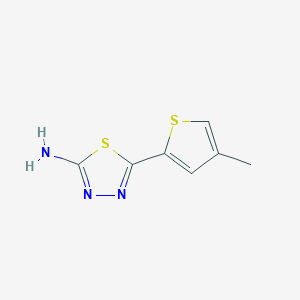
![4-[4-(1-Boc-4-piperidyl)-1-piperazinyl]benzoic Acid](/img/structure/B13695872.png)
![4-[Bis[4-(dimethylamino)phenyl]methyl]benzoic acid](/img/structure/B13695875.png)

